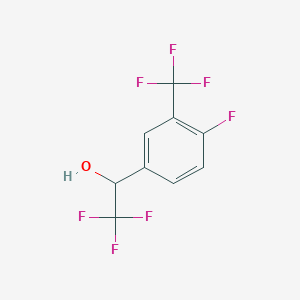

2,2,2-Trifluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2,2-Trifluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol is an organic compound with the molecular formula C9H8F4O. This compound is characterized by the presence of trifluoromethyl and fluoro groups attached to a phenyl ring, making it a fluorinated alcohol. The compound is known for its unique chemical properties, which are influenced by the electronegativity of the fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol typically involves the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde using sodium borohydride (NaBH4) in the presence of a solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation. In this process, 4-fluoro-3-(trifluoromethyl)benzaldehyde is subjected to hydrogen gas in the presence of a palladium catalyst supported on activated charcoal. This method allows for the large-scale production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction of the compound can lead to the formation of the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.

Major Products Formed

Oxidation: Formation of 2,2,2-trifluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)acetone or the corresponding carboxylic acid.

Reduction: Formation of the corresponding alkane.

Substitution: Formation of 2,2,2-trifluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethyl chloride.

Scientific Research Applications

Solvent in Organic Chemistry

2,2,2-Trifluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol serves as a specialized solvent due to its unique properties. It is particularly effective in:

- Dissolving polar and non-polar compounds : Its ability to dissolve a wide range of substances makes it invaluable in organic synthesis.

- Stabilizing reaction intermediates : The compound can stabilize reactive intermediates in various organic reactions.

Biochemical Studies

The compound is utilized in biochemical research for:

- Protein Structure Stabilization : It has been shown to stabilize alpha helices and beta sheets in proteins, aiding in structural biology studies.

- Enzyme Activity Modulation : As a competitive inhibitor of alcohol dehydrogenase, it can be used to study metabolic pathways involving alcohol metabolism .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that fluorinated compounds can exhibit cytotoxic effects against cancer cell lines. For instance, derivatives have shown inhibition of cell proliferation in HeLa and A549 cells through MTT assays.

Material Science

Fluorinated compounds are known for their unique physical properties:

- Hydrophobicity : The compound's fluorine content imparts significant hydrophobic characteristics, making it useful in developing water-repellent materials.

- Thermal Stability : Its thermal stability allows it to be used in high-temperature applications, including coatings and polymers.

Case Study 1: Anticancer Research

A study conducted on the effects of fluorinated alcohols on cancer cells demonstrated that this compound significantly inhibited the growth of several cancer cell lines. The study utilized various concentrations to determine IC50 values across different cell lines, showcasing its potential as a chemotherapeutic agent.

Case Study 2: Protein Stabilization

In a biochemical study aimed at understanding protein folding mechanisms, researchers utilized this compound to stabilize specific protein structures during NMR spectroscopy analysis. The results indicated that the compound effectively maintained the structural integrity of proteins under study conditions.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol is influenced by the presence of the trifluoromethyl and fluoro groups. These groups increase the compound’s lipophilicity and electron-withdrawing capacity, which can affect its interaction with biological targets. The compound may interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

2,2,2-Trifluoroethanol: A simpler fluorinated alcohol with similar properties but lacking the phenyl ring.

2,2,2-Trifluoroacetophenone: A related compound with a ketone functional group instead of a hydroxyl group.

4-Fluoro-3-(trifluoromethyl)phenacyl bromide: Another fluorinated compound with a bromide substituent.

Uniqueness

2,2,2-Trifluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol is unique due to the combination of trifluoromethyl and fluoro groups attached to a phenyl ring, along with the hydroxyl functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

2,2,2-Trifluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol, also known by its CAS number 1335013-55-2, is a fluorinated compound with potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing available research findings, case studies, and relevant data tables.

The molecular formula of this compound is C9H3F7O, and it has a molecular weight of 260.108 g/mol. The compound features multiple fluorine substituents that may influence its biological interactions and mechanisms of action.

| Property | Value |

|---|---|

| Molecular Formula | C9H3F7O |

| Molecular Weight | 260.108 g/mol |

| LogP | 3.5895 |

| PSA | 17.0700 |

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of fluorinated compounds similar to this compound. For instance, compounds with trifluoromethyl groups have shown significant inhibition of inflammatory cytokines such as TNF-α and IL-6 in various in vitro assays. A study reported that related compounds exhibited an inhibition percentage of up to 93.80% compared to standard anti-inflammatory drugs like diclofenac sodium at a concentration of 1 mM .

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Fluorinated compounds are often explored for their role as DPP-IV inhibitors, which are crucial in the management of type 2 diabetes mellitus. The structure-activity relationship (SAR) studies suggest that modifications including trifluoromethyl groups can enhance the inhibitory potency against DPP-IV enzymes. While specific data on this compound's DPP-IV inhibitory activity is limited, similar compounds have shown promising results in clinical trials .

Cytotoxicity and Safety Profile

The safety profile of this compound has been assessed in various contexts. According to available safety data sheets, the compound is not classified as hazardous under OSHA standards . However, detailed cytotoxicity studies are necessary to fully understand its safety in biological systems.

Case Studies

Several case studies have investigated the biological activity of structurally related compounds:

- Study on Anti-inflammatory Activity : A series of fluorinated phenyl derivatives demonstrated significant anti-inflammatory effects in animal models, with IC50 values comparable to established anti-inflammatory agents .

- DPP-IV Inhibition Study : A high-throughput screening identified several trifluoromethyl-containing compounds as potent DPP-IV inhibitors with potential therapeutic applications in diabetes management .

Properties

Molecular Formula |

C9H5F7O |

|---|---|

Molecular Weight |

262.12 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol |

InChI |

InChI=1S/C9H5F7O/c10-6-2-1-4(7(17)9(14,15)16)3-5(6)8(11,12)13/h1-3,7,17H |

InChI Key |

FZRPBDCOKQKDAF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(C(F)(F)F)O)C(F)(F)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.